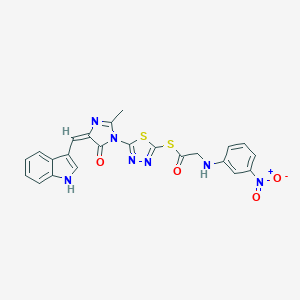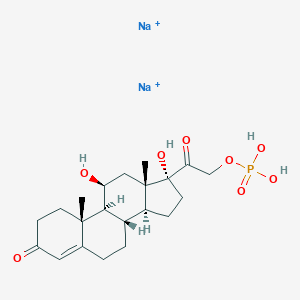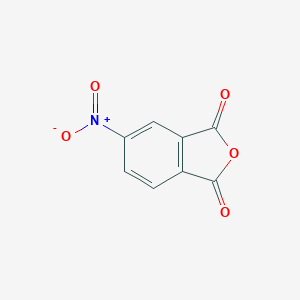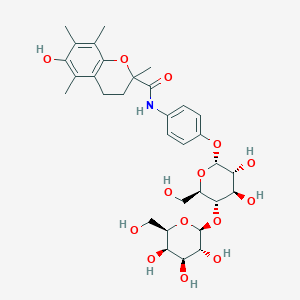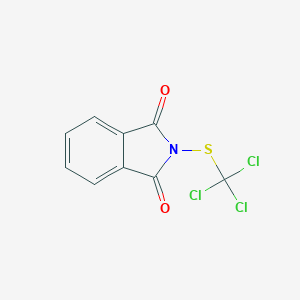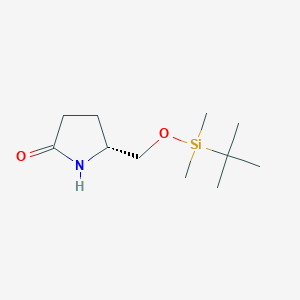
(R)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one
Vue d'ensemble
Description
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H21NO2Si. It is a derivative of pyrrolidin-2-one, where the hydroxyl group is protected by a tert-butyldimethylsilyl (TBDMS) group. This compound is often used in organic synthesis due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one typically involves the protection of the hydroxyl group in pyrrolidin-2-one using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction can be summarized as follows:
- Dissolve pyrrolidin-2-one in anhydrous dichloromethane.
- Add imidazole or triethylamine to the solution.
- Slowly add tert-butyldimethylsilyl chloride to the mixture while stirring.
- Allow the reaction to proceed at room temperature for several hours.
- Purify the product using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The purification process may involve crystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Oxidized derivatives of pyrrolidin-2-one.
Reduction: The parent alcohol or other reduced forms.
Substitution: Various substituted pyrrolidin-2-one derivatives.
Applications De Recherche Scientifique
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of ®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can be deprotected under mild acidic or basic conditions to regenerate the free hydroxyl group.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one: The enantiomer of the compound with similar properties but different stereochemistry.
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-thione: A sulfur analog with different reactivity.
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-amine: An amine derivative with distinct chemical behavior.
Uniqueness
®-5-(((tert-Butyldimethylsilyl)oxy)methyl)pyrrolidin-2-one is unique due to its specific stereochemistry and the presence of the tert-butyldimethylsilyl protecting group. This combination provides stability and reactivity that are advantageous in various synthetic applications.
Propriétés
IUPAC Name |
(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2Si/c1-11(2,3)15(4,5)14-8-9-6-7-10(13)12-9/h9H,6-8H2,1-5H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPOYZPOLQAMAK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


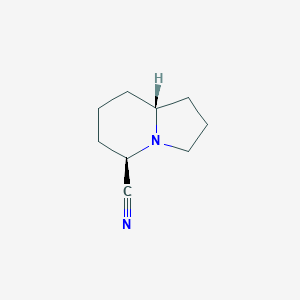
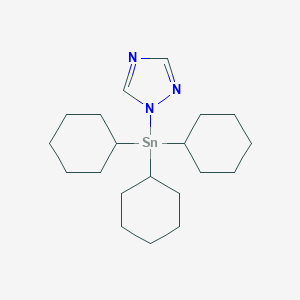
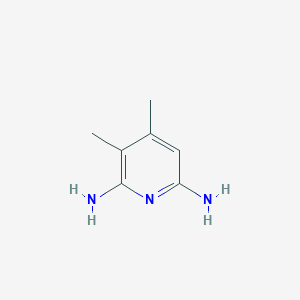
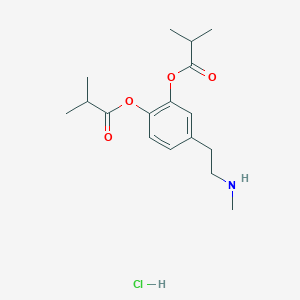
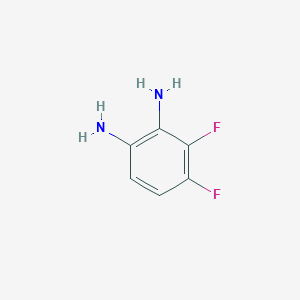
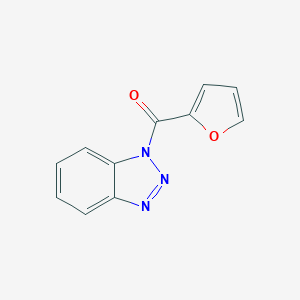
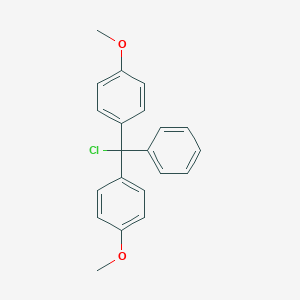
![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)
